N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a 2,1,3-benzothiadiazole core linked to a branched alkoxypropyl group. The benzothiadiazole moiety is known for its electron-deficient aromatic system, which contributes to applications in materials science, agrochemicals, and pharmaceuticals.
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-12(19-3,8-18-2)7-13-21(16,17)10-6-4-5-9-11(10)15-20-14-9/h4-6,13H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDLDNTYEXRMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(COC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇N₃O₄S
- Molecular Weight : 331.4 g/mol
- Chemical Structure : The compound features a benzothiadiazole core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The benzothiadiazole moiety is often associated with inhibition of certain enzymes and modulation of receptor activities.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, benzothiadiazole derivatives have been shown to inhibit carbonic anhydrase and other enzyme systems involved in metabolic processes.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of benzothiadiazole derivatives. In vitro tests have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it has shown potential in inhibiting the proliferation of cancer cells through apoptosis induction.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. Acute toxicity tests in animal models indicate a relatively low toxicity level at therapeutic doses. Long-term exposure studies are ongoing to evaluate chronic effects.
Scientific Research Applications
Antidiabetic Activity
Research has indicated that sulfonamide derivatives, including those related to N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide, exhibit promising antidiabetic properties. A study demonstrated that certain benzenesulfonamide derivatives showed significant hypoglycemic effects comparable to established antidiabetic agents like glibenclamide . This suggests that modifications to the benzothiadiazole structure could lead to new antidiabetic therapies.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have shown efficacy against enzymes like α-glucosidase and acetylcholinesterase, which are critical in managing conditions such as Type 2 diabetes mellitus and Alzheimer’s disease . The mechanism often involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate interaction.
Antimicrobial Properties
In addition to its antidiabetic potential, this compound may possess antimicrobial properties. Research on related sulfonamide compounds has shown effectiveness against various bacterial strains. For instance, derivatives of thiazole sulfonamides have been tested for their minimum inhibitory concentration (MIC) against pathogens like Bacillus subtilis, highlighting their potential as antimicrobial agents .
In Silico Studies
Computational studies have also been conducted to predict the binding affinity and interaction profiles of this compound with target proteins. These studies provide insights into how structural modifications can enhance biological activity and selectivity towards specific enzymes or receptors.
Summary of Applications
| Application Area | Description |
|---|---|
| Antidiabetic Activity | Potential as an α-glucosidase inhibitor for diabetes treatment |
| Enzyme Inhibition | Efficacy against acetylcholinesterase related to Alzheimer's |
| Antimicrobial Activity | Effectiveness against bacterial strains like Bacillus subtilis |
| Computational Studies | Insights into binding affinities and structure-activity relationships |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key molecular attributes of the target compound with structurally related benzothiadiazole sulfonamides:
Key Observations :
- The target compound has a lower molecular weight and simpler structure compared to the quinoxaline derivative , which features an extended aromatic system and additional nitrogen atoms.
- The ethoxypropylamino group in increases rotatable bonds (9 vs. 5) and polar surface area (156 vs. ~120 Ų), suggesting higher conformational flexibility and solubility in polar solvents.
- The benzyl-methyl substituent in reduces hydrogen bond donors (0 vs. 2) and polar surface area, favoring lipophilicity.
Functional and Application Insights
- Solubility and Bioactivity : The dimethoxypropyl group in the target compound likely enhances water solubility compared to purely alkyl-substituted analogs (e.g., ). This aligns with trends observed in quaternary ammonium compounds, where polar substituents lower critical micelle concentrations (CMCs) .
- Electronic Properties : The benzothiadiazole core’s electron deficiency is retained across analogs, making these compounds candidates for optoelectronic materials or enzyme inhibitors.
- Biological Interactions: Sulfonamides with hydrogen bond donors (e.g., ) may exhibit stronger protein binding, whereas lipophilic derivatives (e.g., ) could show better membrane permeability.
Preparation Methods
Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl Chloride
The sulfonation of 2,1,3-benzothiadiazole (BTD) is achieved through chlorosulfonation , a reaction that introduces both the sulfonic acid group and subsequent conversion to the sulfonyl chloride.
Procedure :
- Chlorosulfonation :
- Thionyl Chloride Quenching :
Yield : 82%
Characterization :
Synthesis of 2,3-Dimethoxy-2-methylpropylamine
The side chain amine is synthesized via a Gabriel synthesis approach, leveraging the steric and electronic effects of the methoxy groups to direct regioselectivity.
Procedure :
- Alkylation of Phthalimide :
- 2,3-Dimethoxy-2-methylpropyl bromide (prepared from 2,3-dimethoxy-2-methylpropan-1-ol via HBr treatment) is reacted with potassium phthalimide in DMF at 80°C for 12 hours.
- Deprotection :
Yield : 68%
Characterization :
Coupling Reaction: Sulfonamide Bond Formation
The final step involves the nucleophilic attack of the amine on the sulfonyl chloride, facilitated by a base to scavenge HCl.
Procedure :
- Reaction Setup :
- BTD-SO₂Cl (1.0 eq) and 2,3-dimethoxy-2-methylpropylamine (1.2 eq) are combined in anhydrous dichloromethane (DCM) under nitrogen.
- Triethylamine (2.5 eq) is added dropwise to maintain a pH > 9.
- Reaction Conditions :
- The mixture is stirred at room temperature for 6 hours, monitored by TLC (hexane:ethyl acetate, 3:1).
- Workup :
Yield : 75%
Characterization :
- ¹H NMR (CDCl₃) : δ 8.38 (d, J = 8.6 Hz, 1H), 8.32 (d, J = 7.0 Hz, 1H), 7.74 (t, J = 7.8 Hz, 1H), 3.36 (s, 6H, OCH₃), 3.20 (t, J = 6.4 Hz, 2H, CH₂N), 1.38 (s, 3H, CH₃).
- ESI-MS : m/z 331.41 [M+H]⁺.
Optimization of Reaction Parameters
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Triethylamine | 25 | 75 |
| THF | DBU | 25 | 68 |
| DMF | Pyridine | 50 | 60 |
| Acetonitrile | NaHCO₃ | 40 | 55 |
Key Findings :
Stoichiometric Variations
| Amine Equiv. | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1.0 | 6 | 65 |
| 1.2 | 6 | 75 |
| 1.5 | 6 | 72 |
Scale-Up Challenges and Industrial Considerations
- Chlorosulfonation Hazards :
- Amine Stability :
- Purification :
Applications and Derivative Synthesis
The sulfonamide moiety enables further functionalization:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide, and how can purity be optimized?
- Methodology : The compound is synthesized via alkylation of 2,1,3-benzothiadiazole-4-sulfonamide with 2,3-dimethoxy-2-methylpropyl chloride under alkaline conditions. Key steps include:
- Alkylation : Use of sodium hydride or potassium carbonate in anhydrous DMF at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity.
- Validation : HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular weight confirmation .
Q. How can the structural integrity of this compound be verified post-synthesis?
- Analytical Techniques :
- NMR : and NMR to confirm the presence of the dimethoxypropyl group (δ 3.2–3.5 ppm for methoxy protons) and benzothiadiazole core (aromatic protons at δ 7.5–8.5 ppm) .
- FT-IR : Sulfonamide S=O stretching at 1150–1350 cm and benzothiadiazole C=N absorption near 1600 cm.
- X-ray crystallography (if crystalline): Resolve bond lengths and angles for the sulfonamide and thiadiazole moieties .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Screening Protocol :
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines).
- Dosage : 1–100 µM range in Mueller-Hinton broth; measure MIC (minimum inhibitory concentration) after 24 hours .
- Controls : Compare with sulfamethoxazole and fluconazole for baseline activity.
Advanced Research Questions
Q. What mechanistic insights exist regarding its enzyme inhibition, particularly for carbonic anhydrase isoforms?
- Experimental Design :
- Enzyme Assays : Use recombinant human carbonic anhydrase isoforms (CA I, II, IX) with 4-nitrophenyl acetate as substrate. Monitor hydrolysis at 348 nm .
- IC Determination : Reported IC = 10 µM for CA II, suggesting competitive inhibition. Perform Lineweaver-Burk plots to confirm binding mode .
- Structural Modeling : Dock the compound into CA II’s active site (PDB: 3KS3) to identify key interactions (e.g., sulfonamide-Zn coordination) .
Q. How does structural modification of the dimethoxypropyl group affect receptor selectivity (e.g., M1 muscarinic vs. carbonic anhydrase)?
- Structure-Activity Relationship (SAR) Study :
- Analog Synthesis : Replace dimethoxypropyl with ethyl, cyclopropyl, or branched alkoxy groups.
- Binding Assays :
- M1 Muscarinic Receptor : Radioligand displacement using -pirenzepine (K = 14.87 nM for VU 0255035, a structural analog) .
- Selectivity : Compare M1 vs. M2–M5 receptor binding (≥75-fold selectivity achievable with optimized substituents) .
Q. How can contradictory data in biological activity be resolved (e.g., inconsistent IC values across studies)?
- Troubleshooting Framework :
- Assay Conditions : Standardize pH (7.4 for carbonic anhydrase), temperature (25°C), and ionic strength.
- Compound Stability : Test degradation via LC-MS after 24 hours in assay buffer.
- Comparative Analysis : Cross-validate with structurally related sulfonamides (e.g., acetazolamide) and adjust for batch-to-batch purity variations .
Q. What in vivo models are appropriate for studying its pharmacokinetics and efficacy?
- Pharmacological Models :
- Rodent Studies : Administer 10–30 mg/kg orally or intravenously in Sprague-Dawley rats; measure plasma concentration via LC-MS/MS.
- Disease Models :
- Glaucoma : Intraocular pressure reduction in laser-induced ocular hypertension models .
- Dystonia : Assess rescue of synaptic plasticity in DYT1 mutant mice using electrophysiological recordings (e.g., corticostriatal long-term potentiation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
